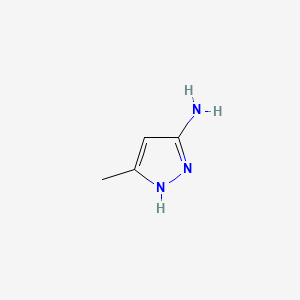3-Amino-5-methylpyrazole
CAS No.: 268724-49-8
Cat. No.: VC8464314
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 268724-49-8 |
|---|---|
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | 5-methyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) |
| Standard InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1)N |
| Canonical SMILES | CC1=CC(=NN1)N |
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
3-Amino-5-methylpyrazole (C₄H₇N₃) belongs to the pyrazole family, a class of five-membered heterocycles with two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 5-methyl-1H-pyrazol-3-amine, reflecting the positions of the methyl and amino substituents on the pyrazole ring. Its molecular structure is characterized by:
-
A pyrazole core with nitrogen atoms at positions 1 and 2.
-
An amino group (-NH₂) at position 3.
-
A methyl group (-CH₃) at position 5.
The tautomeric equilibrium between 3-amino-5-methylpyrazole and its 5-amino-3-methyl counterpart has been studied extensively, with computational models suggesting a preference for the 3-amino tautomer in solution .
Physicochemical Data
Key physical and chemical properties of 3-amino-5-methylpyrazole are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 97.12 g/mol | |
| Melting Point | 45–47°C | |
| Boiling Point | 213°C at 14 mmHg | |
| Density | 1.0548 (estimated) | |
| Solubility | Methanol, Dichloromethane | |
| pKa | 15.84 ± 0.10 | |
| Flash Point | >230°F |
The compound exhibits sensitivity to air and light, necessitating storage in sealed, dark containers at room temperature . Its solubility profile favors polar aprotic solvents, making it suitable for reactions in methanol or acetonitrile .
Synthesis and Optimization
One-Step Synthesis from 3-Aminobutene Nitrile
The most efficient synthetic route, described in patent CN108341782A, involves a one-step cyclization reaction between 3-aminobutene nitrile and hydrazine hydrate (80%) in organic solvents .
Procedure:
-
Reaction Setup: Combine 3-aminobutene nitrile (1 equiv), ethanol (2–4 equiv), and hydrazine hydrate (1.2–2 equiv) in a reaction vessel.
-
Reaction Conditions: Heat to 85–95°C for 1.5–2.5 hours under stirring.
-
Workup: Concentrate the reaction mixture under reduced pressure (50–60°C) to 20–30% of its original volume, followed by oil pump distillation to isolate the product.
Outcomes:
-
Yield: 94.2% (2230 g from 2000 g starting material).
Solvent and Stoichiometric Considerations
The choice of solvent significantly impacts reaction efficiency:
-
Preferred Solvents: Ethanol, acetonitrile, methanol, or dioxane .
-
Optimal Ratios: A mass ratio of 1:2–4:1.2–2 (3-aminobutene nitrile:solvent:hydrazine hydrate) minimizes byproducts .
This method avoids cumbersome purification steps and reduces waste generation compared to traditional multi-step syntheses.
Applications in Heterocyclic Chemistry
Synthesis of Pyrazolo[1,5-a]pyrimidines
3-Amino-5-methylpyrazole is a key precursor for pyrazolo[1,5-a]pyrimidines, a class of compounds with antitumor and antiviral activities. For example:
-
Reaction with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one yields N-(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide, a scaffold for kinase inhibitors .
Peptide Interactions and Beta-Sheet Mimetics
The amino group enables coordination with peptides, as demonstrated in studies where 3-amino-5-methylpyrazole templated beta-sheet structures via hydrogen bonding with ferrocenoyl-dipeptides . Such interactions are pivotal in designing peptide-based therapeutics.
Structural and Tautomeric Behavior
Tautomeric Equilibrium
The compound exists in equilibrium between two tautomeric forms:
-
3-Amino-5-methylpyrazole (major tautomer).
-
5-Amino-3-methylpyrazole (minor tautomer).
Nuclear magnetic resonance (NMR) studies in freonic solvents have quantified the tautomeric ratio, revealing a 9:1 preference for the 3-amino form at low temperatures . This preference arises from:
-
Stabilization of the 3-amino tautomer by intramolecular hydrogen bonding.
-
Reduced steric hindrance compared to the 5-amino configuration.
Conformational Analysis
Density functional theory (DFT) calculations indicate a planar pyrazole ring with slight puckering due to the methyl group’s steric effects. The amino group adopts a quasi-coplanar orientation relative to the ring, maximizing conjugation with the π-system .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume